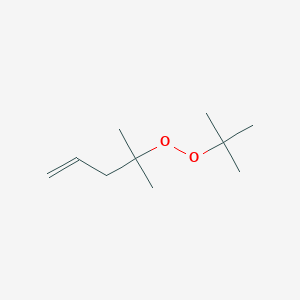
4-(tert-Butylperoxy)-4-methylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butylperoxy)-4-methylpent-1-ene is an organic peroxide compound characterized by the presence of a tert-butylperoxy group attached to a pentene backbone. This compound is notable for its use as a radical initiator in various chemical reactions, particularly in polymerization processes. Its structure allows it to decompose under specific conditions, releasing free radicals that can initiate chain reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylperoxy)-4-methylpent-1-ene typically involves the reaction of tert-butyl hydroperoxide with an appropriate alkene under controlled conditions. One common method is the acylation of tert-butyl hydroperoxide with an alkene in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the peroxide bond.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-boiling solvents and controlled temperature conditions are crucial to prevent premature decomposition of the peroxide.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butylperoxy)-4-methylpent-1-ene primarily undergoes radical chain reactions due to the presence of the peroxide group. These reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and other by-products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other peroxides, with reactions typically occurring at elevated temperatures.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Halogenating agents or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Products include oxidized organic compounds and tert-butyl alcohol.
Reduction: Major products are tert-butyl alcohol and the corresponding reduced alkene.
Substitution: Substituted alkenes and various organic by-products.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butylperoxy)-4-methylpent-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: Employed in studies involving oxidative stress and radical-induced damage to biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of plastics, resins, and other polymeric materials due to its ability to initiate polymerization reactions efficiently.
Wirkmechanismus
The mechanism of action of 4-(tert-Butylperoxy)-4-methylpent-1-ene involves the homolytic cleavage of the peroxide bond under thermal or photochemical conditions. This cleavage generates free radicals, which can then initiate a chain reaction by abstracting hydrogen atoms from other molecules or adding to unsaturated bonds. The molecular targets include various organic substrates, leading to the formation of new chemical bonds and the propagation of the radical chain reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties.
tert-Butyl peroxybenzoate: Used as a radical initiator in polymerization reactions, similar to 4-(tert-Butylperoxy)-4-methylpent-1-ene.
tert-Butyl hydroperoxide: A precursor in the synthesis of various organic peroxides, including this compound.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between stability and reactivity. Its ability to generate free radicals efficiently makes it particularly valuable in polymerization processes and other radical-mediated reactions. Additionally, its relatively high thermal stability compared to other peroxides allows for safer handling and storage.
Eigenschaften
CAS-Nummer |
91625-28-4 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
4-tert-butylperoxy-4-methylpent-1-ene |
InChI |
InChI=1S/C10H20O2/c1-7-8-10(5,6)12-11-9(2,3)4/h7H,1,8H2,2-6H3 |
InChI-Schlüssel |
GRUUNRVUDIPILA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(C)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
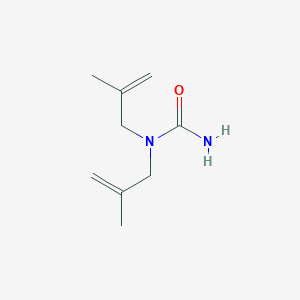
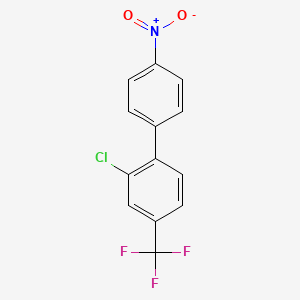
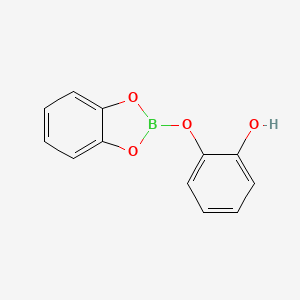
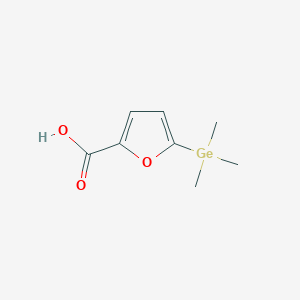

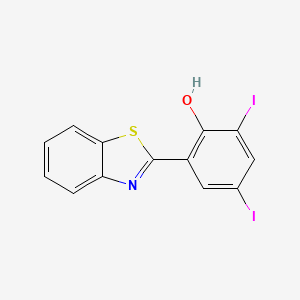
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate](/img/structure/B14369063.png)



methanone](/img/structure/B14369092.png)

